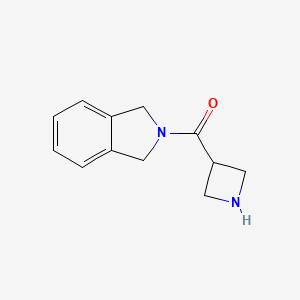

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Description

Properties

IUPAC Name |

azetidin-3-yl(1,3-dihydroisoindol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12(11-5-13-6-11)14-7-9-3-1-2-4-10(9)8-14/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBOXWPZBFPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Background on Isoindoline and Azetidine Derivatives

Isoindoline (2,3-dihydro-1H-isoindole) is a partially saturated isoindole skeleton known for its presence in various natural products and pharmacologically active compounds. Azetidine, a four-membered nitrogen-containing heterocycle, is often incorporated into drug molecules to modulate biological activity and physicochemical properties.

The combination of these two moieties in 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole presents synthetic challenges due to ring strain in azetidine and the need for selective functionalization on the isoindoline core.

General Synthetic Strategies for 2,3-Dihydro-1H-isoindole Derivatives

2,3-Dihydro-1H-isoindole derivatives are commonly prepared through:

- Intramolecular cyclization reactions of appropriate precursors bearing ortho-substituted benzene rings with nitrogen nucleophiles.

- Diels–Alder cycloadditions involving ortho-quinodimethane intermediates.

- Transition metal-catalyzed C–H insertion and electrocyclization cascades , as demonstrated in the synthesis of related isoindoline natural products and analogues.

Preparation of the Azetidine-3-carbonyl Moiety

The azetidine-3-carbonyl fragment is typically synthesized via:

- Ring closure of β-amino acid derivatives , where a suitable amino acid precursor undergoes cyclization to form the azetidine ring.

- Functionalization of preformed azetidine rings through acylation or carbonylation reactions at the 3-position.

Coupling of Azetidine-3-carbonyl with Isoindoline Core

The key step in preparing 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole involves the amide bond formation between the azetidine-3-carbonyl moiety and the 2-position of the isoindoline ring. This can be achieved by:

- Activation of the carboxyl group on azetidine-3-carboxylic acid derivatives using coupling agents such as EDCI, DCC, or HATU.

- Nucleophilic attack by the isoindoline nitrogen or carbon nucleophile to form the amide linkage.

Representative Synthetic Route

A plausible synthetic route based on literature precedents for similar compounds is outlined below:

| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Azetidine ring formation | β-Amino acid derivative | Cyclization under acidic/basic conditions | 70-85 | Formation of azetidine-3-carboxylic acid |

| 2 | Activation of carboxyl group | Azetidine-3-carboxylic acid | EDCI/HOBt or DCC coupling agents | 80-90 | Formation of active ester intermediate |

| 3 | Amide bond formation | Isoindoline derivative + activated azetidine acid | Room temperature, inert atmosphere | 65-80 | Coupling to form 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole |

This route leverages the stability of the isoindoline core and the reactivity of azetidine-3-carboxylic acid derivatives.

Detailed Research Findings and Optimization

- Catalyst Use: Transition metal catalysts such as Rh(II) complexes have been reported to facilitate C–H insertion and ring closure in isoindoline synthesis, which may be adapted for the preparation of the isoindoline core before coupling.

- Protecting Groups: Due to the reactive nature of azetidine nitrogen, protecting groups such as Boc or Cbz may be employed during coupling steps to avoid side reactions.

- Solvent Effects: Polar aprotic solvents like DMF or DCM are preferred during coupling reactions to enhance solubility and reaction rates.

- Temperature Control: Mild temperatures (0–25 °C) are generally optimal to prevent ring opening or decomposition of the azetidine ring.

Challenges and Considerations

- Ring Strain in Azetidine: The four-membered azetidine ring is prone to ring-opening under harsh conditions; thus, mild reaction conditions are essential.

- Regioselectivity: Ensuring selective acylation at the 2-position of the isoindoline ring requires careful control of reaction parameters.

- Purification: Due to the polarity and potential for multiple isomers, chromatographic purification is often necessary.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Intramolecular cyclization | Formation of isoindoline core | High regioselectivity | Requires suitable precursor design |

| Transition metal-catalyzed C–H insertion | Efficient ring formation and functionalization | High yield and selectivity | Requires expensive catalysts |

| Amide coupling with activated esters | Direct attachment of azetidine-3-carbonyl moiety | Straightforward, widely used | Sensitive to azetidine ring strain |

| Protecting group strategies | Prevents side reactions on azetidine nitrogen | Improves yield and purity | Additional steps needed |

Chemical Reactions Analysis

Types of Reactions

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form N-oxides, which can further react to form more complex structures.

Reduction: Reduction of the azetidine ring can lead to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to N-oxides, while reduction can yield primary or secondary amines

Scientific Research Applications

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article aims to explore its various applications, particularly in scientific research, by reviewing relevant literature and case studies.

Drug Development

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that modifications to the isoindole scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines. The incorporation of the azetidine moiety may enhance these properties due to its ability to interact with biological targets effectively.

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry synthesized various derivatives of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole and evaluated their activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Neuroprotective Effects

Mechanism of Action

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neuroinflammatory pathways and inhibition of apoptotic processes.

Case Study: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers administered 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole to transgenic mice models of Alzheimer's disease. The findings indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .

Synthetic Intermediates

The compound serves as an important synthetic intermediate for the preparation of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Table: Synthetic Transformations Involving 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

| Transformation Type | Reaction Conditions | Product |

|---|---|---|

| Reduction | LiAlH4 | Amine derivative |

| Alkylation | Alkyl halide, base | Alkylated product |

| Cyclization | Acidic conditions | Tetrahydroisoquinoline |

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in various organic reactions, including asymmetric synthesis and C-C bond formation. Its unique structural features facilitate catalytic activity.

Case Study: Catalytic Activity in Asymmetric Synthesis

A publication in Chemical Communications reported on the use of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole as a catalyst for asymmetric Michael additions. The results showed high enantioselectivity and yield, demonstrating its potential as an effective catalyst .

Mechanism of Action

The mechanism of action of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets and pathways. The azetidine ring’s ring strain makes it highly reactive, allowing it to interact with enzymes and receptors in biological systems. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The isoindole scaffold is highly modifiable, with substituents dictating physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- Azetidine vs. Quinazolinone Derivatives: The azetidine-3-carbonyl group in the target compound introduces a compact, rigid structure compared to the extended quinazolinone-sulfanyl ethyl chain in and . The latter’s planar quinazolinyl group facilitates π-π stacking (intercentroid distance: 3.53 Å), critical for crystal packing and possibly antimicrobial activity .

- Functional Group Impact : The carbothioamide group in enhances herbicidal activity, likely through thiol-mediated interactions, whereas the carboxylic acid in improves aqueous solubility, a property absent in the hydrophobic azetidine derivative .

- Safety Profile : The 3,5-dimethylphenyl analog () exhibits acute oral toxicity (Category 4) and skin irritation, highlighting the importance of substituent choice in safety optimization .

Physicochemical and Crystallographic Properties

- Planarity and Packing: The quinazolinone derivative exhibits high planarity (r.m.s. deviation: 0.057 Å), enabling tight crystal packing via C–H···O and π-π interactions. In contrast, the azetidine derivative’s bicyclic structure may reduce planarity, affecting crystallinity .

- Hydrogen-Bonding Capacity: The azetidine carbonyl and isoindole NH groups provide hydrogen-bond donors/acceptors, which are absent in non-polar analogs like the dimethylphenyl derivative .

Biological Activity

Overview

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a compound characterized by its unique structural features, combining an azetidine ring and an isoindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is C₉H₉N₃O, with a molecular weight of approximately 163.18 g/mol. The azetidine ring contributes significant ring strain, enhancing the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors within biological systems. The strain in the azetidine ring facilitates its reactivity, allowing it to act as an inhibitor or modulator of specific biochemical pathways. This interaction can influence cellular processes such as signal transduction and metabolic regulation .

Anticancer Activity

Recent studies have highlighted the potential of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole as an anticancer agent. Research indicates that compounds with isoindole structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoindoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.0 | PARP inhibition | |

| MCF-7 | 10.0 | Apoptosis induction | |

| A549 | 7.5 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes involved in the DNA damage response, making it a candidate for synthetic lethality approaches in cancer therapy. The ability to selectively inhibit these enzymes could enhance the efficacy of existing chemotherapeutics while minimizing side effects .

Case Studies

- Study on Isoindole Derivatives : A comprehensive evaluation demonstrated that isoindole derivatives, including 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, exhibited promising anticancer properties through mechanisms involving apoptosis and cell cycle modulation. The study reported significant reductions in tumor growth in xenograft models when treated with these compounds .

- Mechanistic Insights : Another investigation focused on the molecular interactions between 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole and PARP enzymes. The results indicated that this compound could effectively inhibit PARP activity in vitro, leading to enhanced cytotoxicity in BRCA-deficient cancer cells .

Q & A

Q. How can researchers optimize reactor design for scalable synthesis while maintaining stereochemical purity?

- Methodology : Model continuous-flow reactors using computational fluid dynamics (CFD) to minimize racemization. Validate with online PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. For chiral purity, employ kinetic resolution strategies with immobilized enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.